molecular formula C7H15NO2 B3326690 N-(1-hydroxy-2-methylpropan-2-yl)-N-methylacetamide CAS No. 276240-69-8

N-(1-hydroxy-2-methylpropan-2-yl)-N-methylacetamide

Cat. No.: B3326690
CAS No.: 276240-69-8
M. Wt: 145.2 g/mol
InChI Key: REVTUEMPXADOBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-hydroxy-2-methylpropan-2-yl)-N-methylacetamide: is an organic compound with the molecular formula C6H13NO2 It is a derivative of acetamide, where the nitrogen atom is substituted with a 1-hydroxy-2-methylpropan-2-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-N-methylacetamide can be achieved through the reaction of N-methylacetamide with 2-methylpropan-2-ol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically involves heating the mixture to reflux for several hours, followed by extraction and purification steps to isolate the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N-(1-hydroxy-2-methylpropan-2-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-(1-oxo-2-methylpropan-2-yl)-N-methylacetamide.

    Reduction: Formation of N-(1-hydroxy-2-methylpropan-2-yl)-N-methylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-hydroxy-2-methylpropan-2-yl)-N-methylacetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the acetamide moiety can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their catalytic activity and affecting metabolic pathways .

Comparison with Similar Compounds

  • N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide
  • N-(1-hydroxy-2-methylpropan-2-yl)formamide
  • N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide

Comparison: N-(1-hydroxy-2-methylpropan-2-yl)-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-6(10)8(4)7(2,3)5-9/h9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVTUEMPXADOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-hydroxy-2-methylpropan-2-yl)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
N-(1-hydroxy-2-methylpropan-2-yl)-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
N-(1-hydroxy-2-methylpropan-2-yl)-N-methylacetamide
Reactant of Route 4
Reactant of Route 4
N-(1-hydroxy-2-methylpropan-2-yl)-N-methylacetamide
Reactant of Route 5
Reactant of Route 5
N-(1-hydroxy-2-methylpropan-2-yl)-N-methylacetamide
Reactant of Route 6
Reactant of Route 6
N-(1-hydroxy-2-methylpropan-2-yl)-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.